
N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group substituted with a methoxy group and a dibenzylcarbamimidoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with N,N’-dibenzylcarbamimidoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the benzamide moiety can produce N-(N,N’-dibenzylcarbamimidoyl)-4-methoxyaniline.
Applications De Recherche Scientifique
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
N-(N,N’-dibenzylcarbamimidoyl)-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(N,N’-dibenzylcarbamimidoyl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(N,N’-dibenzylcarbamimidoyl)-4-chlorobenzamide: Contains a chlorine atom instead of a methoxy group.
N-(N,N’-dibenzylcarbamimidoyl)-4-nitrobenzamide: Features a nitro group in place of the methoxy group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity
Propriétés
Numéro CAS |
74074-33-2 |
|---|---|
Formule moléculaire |
C23H23N3O2 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N-(N,N'-dibenzylcarbamimidoyl)-4-methoxybenzamide |
InChI |
InChI=1S/C23H23N3O2/c1-28-21-14-12-20(13-15-21)22(27)26-23(24-16-18-8-4-2-5-9-18)25-17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H2,24,25,26,27) |
Clé InChI |
IKZKNEYYZRVSIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC(=NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


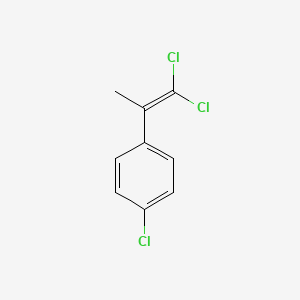
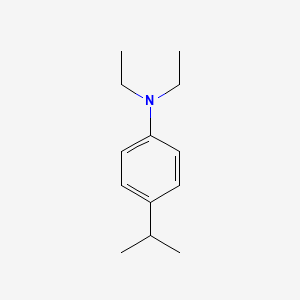

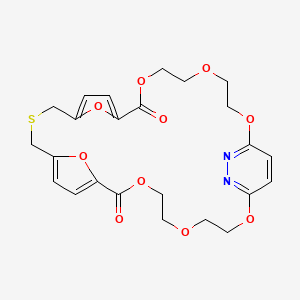
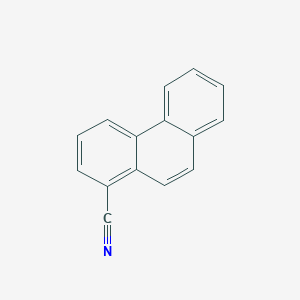
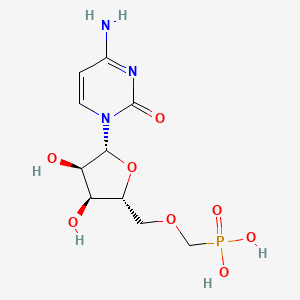

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
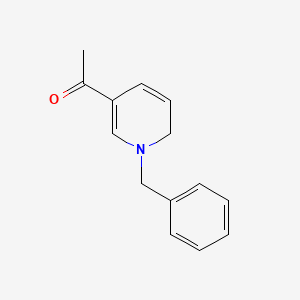

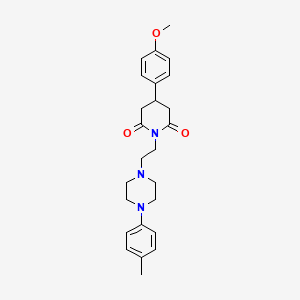
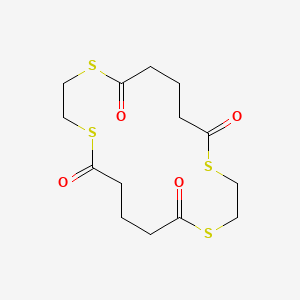
![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
